molecular formula C24H38Cl2N2O2 B2484092 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217808-08-6

1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No. B2484092
CAS RN: 1217808-08-6
M. Wt: 457.48
InChI Key: VMJNHLZKTFPYSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic chemical substrates. For instance, Kumar et al. (2017) described the synthesis of novel piperazine derivatives through Claisen Schmidt condensation, followed by cyclization and Mannich's reaction, highlighting a method that could potentially be applied to the synthesis of the target compound (J. Kumar et al., 2017).

Molecular Structure Analysis

Structural analysis and the determination of absolute configuration of similar compounds have been performed using techniques like X-ray crystallography and TDDFT calculations. Xu et al. (2016) provided insights into the conformational analysis and electronic transitions of arylpiperazine derivatives, which could be relevant for understanding the molecular structure of the target compound (W. Xu et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds often focuses on the development of efficient synthesis methods, understanding their chemical properties, and exploring their potential as intermediates for further chemical reactions. For example, the work by Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of an anxiolytic drug, showcasing the interest in developing novel synthetic routes for piperazine derivatives (A. Narsaiah & B. Nagaiah, 2010).

Pharmacological Evaluation

Studies often evaluate the pharmacological properties of piperazine derivatives, investigating their potential as therapeutic agents. The antidepressant and antianxiety activities of novel piperazine compounds were explored through behavioral and pharmacological tests, highlighting the therapeutic potential of such molecules (J. Kumar et al., 2017).

Analytical and Stability Studies

Analytical methods and stability studies are crucial for understanding the behavior of chemical compounds under various conditions. Research in this area includes using techniques like Raman spectroscopy and gas chromatography to study the stability of synthetic psychoactive substances, providing insights into their safe handling and storage (O. Frączak et al., 2020).

Molecular Docking and Antifungal Activity

Some studies explore the interaction of piperazine derivatives with biological targets using molecular docking, assessing their potential as antifungal agents. This research underscores the role of such compounds in developing new therapeutic agents against fungal infections (Xiaoyun Chai et al., 2011).

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37ClN2O2.ClH/c1-17-5-6-19(25)14-21(17)27-11-9-26(10-12-27)15-20(28)16-29-22-13-18-7-8-24(22,4)23(18,2)3;/h5-6,14,18,20,22,28H,7-13,15-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJNHLZKTFPYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3CC4CCC3(C4(C)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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